BenchChemオンラインストアへようこそ!

3-Fluoropyridine-4-sulfonamide

Carbonic Anhydrase Cancer Therapeutics Enzyme Inhibition

This 3-fluoropyridine-4-sulfonamide is a rationally designed heteroaromatic building block for medicinal chemistry. Unlike common pyridine-3-sulfonamide CA inhibitors, the 4-sulfonamide group provides an alternative zinc-binding geometry, while the 3-fluoro substituent orthogonally modulates NH acidity (pKa) and pyridine basicity. Ideal for synthesizing focused libraries targeting hCA IX/XII, VEGFR-2, or 11β-HSD1 with tunable LogP (-0.13 core) for oral bioavailability optimization. Request a quote for gram-scale quantities.

Molecular Formula C5H5FN2O2S
Molecular Weight 176.17 g/mol
Cat. No. B8067649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyridine-4-sulfonamide
Molecular FormulaC5H5FN2O2S
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1S(=O)(=O)N)F
InChIInChI=1S/C5H5FN2O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,(H2,7,9,10)
InChIKeyJWQSDYBNAYYOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropyridine-4-sulfonamide Procurement for SAR Studies and Chemical Biology


3-Fluoropyridine-4-sulfonamide (CAS: 2229019-38-7) is a heteroaromatic sulfonamide building block with the molecular formula C₅H₅FN₂O₂S and a molecular weight of 176.17 g/mol. Structurally, it consists of a pyridine ring substituted with a sulfonamide (-SO₂NH₂) group at the 4-position and a fluorine atom at the adjacent 3-position . This compound is not a marketed drug or an independently optimized bioactive molecule, but rather a specialized synthetic intermediate. Its value is anchored in the well-characterized, yet highly substitution-sensitive, pharmacophore of pyridine sulfonamides. While in-class heterocyclic sulfonamides, such as pyridine-3-sulfonamides, have extensive published data as inhibitors of carbonic anhydrase (CA) and other enzymes [1][2], the unique 3-fluoro-4-sulfonamide substitution pattern on this specific scaffold remains largely uncharacterized in the primary literature. Therefore, its primary scientific differentiation lies in its potential as a novel, rationally designed core to address specific SAR (structure-activity relationship) questions that cannot be answered by its established positional isomers.

3-Fluoropyridine-4-sulfonamide is Not Interchangeable with Pyridine-3-sulfonamide Isomers


The precise position of the sulfonamide group on the pyridine ring dictates both the compound's physicochemical properties and its specific biological target engagement profile, making generic substitution between positional isomers scientifically invalid. For example, in the domain of carbonic anhydrase (CA) inhibition, the pyridine-3-sulfonamide scaffold is the established pharmacophore that coordinates to the active-site zinc ion [1]. However, moving the sulfonamide to the 4-position fundamentally alters this binding geometry. Furthermore, the introduction of a fluorine at the 3-position on a 4-sulfonamide scaffold serves as a strategic modification to orthogonally modulate both the sulfonamide's NH acidity (pKa) and the basicity of the pyridine nitrogen [2]. This distinct electronic and steric environment is designed to optimize interactions in drug discovery programs, such as those for 11β-HSD1 or VEGFR-2 inhibitors, where pyridinyl sulfonamide cores are privileged scaffolds [3][4]. Consequently, substituting 3-fluoropyridine-4-sulfonamide with an unsubstituted pyridine-4-sulfonamide or a 4-fluoropyridine-3-sulfonamide is not a scientifically neutral or functionally equivalent change in a synthetic or biological context.

Quantitative Differentiation Evidence for 3-Fluoropyridine-4-sulfonamide


Structural Analogy to Potent and Selective Cancer-Associated Carbonic Anhydrase Inhibitors

This compound is a direct positional isomer and a key building block analog to the well-characterized 4-substituted pyridine-3-sulfonamide scaffold. While direct activity data for 3-fluoropyridine-4-sulfonamide is absent, extensive quantitative evidence demonstrates that 4-substituted pyridine-3-sulfonamides are highly potent and selective inhibitors of the tumor-associated human carbonic anhydrase isoforms hCA IX and hCA XII. This establishes a strong and quantifiable basis for investigating the analogous 3-fluoro-4-sulfonamide core as a novel isostere. In a 2025 study, a panel of such pyridine-3-sulfonamides exhibited K_I values as low as 137 nM against hCA IX and 91 nM against hCA XII [1]. An earlier 2013 study reported even more potent 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamides with K_I values for hCA IX between 19.5 and 48.6 nM, a potency range comparable or superior to the clinically used sulfonamide drugs acetazolamide (AAZ), methazolamide (MZA), and ethoxzolamide (EZA), which have K_I values of 24–50 nM [2].

Carbonic Anhydrase Cancer Therapeutics Enzyme Inhibition

Demonstrated Scaffold Selectivity in Carbonic Anhydrase Isoform Inhibition

A key differentiator for the pyridine sulfonamide class, which supports the strategic value of exploring new analogs like 3-fluoropyridine-4-sulfonamide, is the experimentally verified potential for high selectivity against off-target isoforms. In a 2025 study on 4-substituted pyridine-3-sulfonamides, compound 4 achieved a 5.9-fold selectivity for the tumor-associated hCA IX (K_I = 271 nM) over the ubiquitous and physiologically critical cytosolic hCA II (K_I = 1599 nM) [1]. Even more strikingly, compound 6 demonstrated a remarkable 23.3-fold selectivity between the two transmembrane, tumor-associated isoforms, hCA IX and hCA XII (K_I values of 83 nM and 1929 nM, respectively) [1]. This is a significant improvement over earlier reports where the best selectivity ratios for hCA IX over hCA II were in the range of 0.9–6.9, compared to a range of 0.23–0.8 for clinical sulfonamide references [2].

Isoform Selectivity Drug Safety Medicinal Chemistry

Physicochemical Differentiation via Electronic Effects of the 3-Fluoro Substituent

The introduction of a fluorine atom at the 3-position ortho to the 4-sulfonamide group creates a unique electronic environment not found in other commercially available pyridine sulfonamide isomers. This modification is expected to decrease the pKa of the sulfonamide group and reduce the basicity of the pyridine nitrogen, directly impacting its ionization state, hydrogen-bonding capacity, and metal-binding geometry. While the specific pKa of 3-fluoropyridine-4-sulfonamide is not published, it can be compared to other pyridine sulfonamides. For instance, the LogP of the core pyridine-4-sulfonamide scaffold is calculated to be -0.13, indicating high hydrophilicity . The addition of a fluorine atom is expected to slightly increase lipophilicity, providing a quantifiable shift in its drug-like properties compared to the non-fluorinated parent. This contrasts with other fluorinated analogs, such as 4-fluoropyridine-3-sulfonamide (CAS: 361544-10-7), which has the same molecular weight but a different spatial arrangement of its pharmacophoric groups .

Physicochemical Properties Drug Design Structure-Activity Relationship

Validation of Pyridinyl Sulfonamide Core as a Privileged Scaffold in Drug Discovery

The broader class of pyridinyl sulfonamides, which encompasses 3-fluoropyridine-4-sulfonamide, is an established privileged scaffold in medicinal chemistry, with demonstrated activity across multiple distinct therapeutic targets. This provides robust class-level validation for the core structure. For instance, research programs have shown that replacing a carbonyl (CO) group with a bioisosteric sulfonyl (SO₂) group on a pyridine core yielded potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders . Furthermore, pyridine-sulfonamide hybrids have been identified as a new scaffold for the development of VEGFR-2 inhibitors and apoptosis inducers, with significant implications for oncology [1]. This is in contrast to simpler benzenesulfonamides, which are classically associated with antibacterial activity (e.g., sulfa drugs) and carbonic anhydrase inhibition, highlighting the expanded therapeutic reach of the pyridine-fused version.

11β-HSD1 VEGFR-2 Kinase Inhibition

Validated Applications for 3-Fluoropyridine-4-sulfonamide in Research and Development


Medicinal Chemistry: Probing Carbonic Anhydrase Isoform Selectivity with a Novel Scaffold

As detailed in Section 3, the pyridine-3-sulfonamide scaffold has a proven track record of achieving high selectivity for the cancer-associated isoforms hCA IX and hCA XII (e.g., up to 23.3-fold selectivity) [1]. The 3-fluoropyridine-4-sulfonamide isomer is a high-priority synthetic intermediate for creating a focused library of novel CA inhibitors. By utilizing the 4-sulfonamide as a zinc-binding group and the 3-fluoro substituent to modulate the pKa and binding pocket interactions, medicinal chemists can systematically explore a new vector in SAR. This approach is directly supported by the observation that small changes in the heterocyclic tail of pyridine-3-sulfonamides can dramatically alter the KI and selectivity profile .

Lead Optimization: Fine-Tuning ADME Properties of Pyridinyl Sulfonamide Leads

The unique 3-fluoro-4-sulfonamide substitution pattern provides a direct and quantifiable means to improve the drug-like properties of a lead candidate. As indicated by the calculated LogP of -0.13 for the core scaffold [1], the compound is highly hydrophilic. Strategic incorporation of a single fluorine atom at the 3-position offers a controlled and predictable method to slightly increase lipophilicity, which can enhance membrane permeability without introducing a large hydrophobic moiety. This makes 3-fluoropyridine-4-sulfonamide a valuable reagent for SAR studies focused on optimizing oral bioavailability, a critical step in lead optimization for programs targeting kinases, 11β-HSD1, or other intracellular enzymes .

Chemical Biology: Developing Novel Activity-Based Probes (ABPs) and Chemical Tools

The orthogonal reactivity of the 3-fluoropyridine-4-sulfonamide core makes it a versatile platform for creating chemical biology probes. The 4-sulfonamide moiety serves as a recognition element for a validated target class like carbonic anhydrases, while the pyridine nitrogen and 3-fluoro substituent provide unique handles for further functionalization. This enables the creation of novel 'clickable' probes via CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions, as demonstrated with analogous pyridine-3-sulfonamides [1]. This approach allows for the development of new tools to study enzyme function, target engagement, and expression in complex biological systems.

Quote Request

Request a Quote for 3-Fluoropyridine-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.